Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[3-(4-ethoxycarbonylpiperidine-1-carbonyl)benzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-3-31-23(29)17-8-12-25(13-9-17)21(27)19-6-5-7-20(16-19)22(28)26-14-10-18(11-15-26)24(30)32-4-2/h5-7,16-18H,3-4,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVRAGNKHSZMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its piperidine structure, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s piperidine rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester groups may also play a role in its bioavailability and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-carboxylate derivatives with diverse substitutions. Below is a comparative analysis of structurally related analogs, focusing on molecular features, physicochemical properties, and biological relevance.
Structural Features and Substituent Effects
Key Observations:
- Benzoyl Substitutions : The target compound’s benzoyl linker lacks electron-withdrawing or donating groups, unlike analogs with sulfamoyl (), nitro (), or formyl () groups. These substituents influence electronic properties and binding interactions.
- Dual Piperidine vs. Fused Rings : The naphthyridine analog () exhibits a rigid fused-ring system, contrasting with the target’s flexible benzoyl-linked piperidines. Rigidity may enhance metabolic stability but reduce conformational adaptability.
Physicochemical Properties
- Solubility : The sulfamoyl analog () likely has higher aqueous solubility due to the polar -SO₂NH₂ group, whereas the nitro-substituted compound () may exhibit lower solubility due to hydrophobicity.
- Stereochemical Complexity : Diastereomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () were separated via chromatography, highlighting the importance of stereochemistry in purification and activity.
Biological Activity
Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core with various substituents that contribute to its biological activity. The structural formula can be represented as follows:
This structure indicates the presence of multiple functional groups, including carbonyls and ester linkages, which are critical for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A notable study reported that certain analogues demonstrated IC50 values less than 10 µM against human cancer cell lines, indicating strong cytotoxic effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Research suggests that the compound may inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies have indicated that similar piperidine derivatives possess anti-inflammatory properties, potentially through the modulation of cytokine release .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound. Key findings from these studies include:
- Dose-Response Relationships : The compound exhibited a clear dose-dependent response in cytotoxicity assays across various cancer cell lines.
- Selectivity : Preliminary data suggest that the compound selectively targets cancer cells while sparing normal cells, minimizing potential side effects .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 < 10 µM | |
| Apoptosis Induction | Increased apoptotic markers | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study 1: Antitumor Efficacy
In a controlled study involving multiple cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer), this compound demonstrated significant growth inhibition compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on animal models indicated that the compound exhibited low toxicity at therapeutic doses. Histopathological examinations revealed no significant adverse effects on major organs, suggesting a favorable safety profile for clinical applications.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]benzoyl}piperidine-4-carboxylate?
The compound is synthesized via amide coupling between piperidine-4-carboxylate derivatives and benzoyl intermediates. A common method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to activate the carboxylic acid group of 4-sulfamoylbenzoic acid, followed by coupling with ethyl piperidine-4-carboxylate . Post-synthesis, hydrolysis of the ethyl ester (e.g., using NaOH in EtOH/water) can yield carboxylic acid derivatives for further functionalization .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with characteristic peaks for ethoxycarbonyl (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and piperidine/benzoyl protons .
- Infrared Spectroscopy (IR): Bands at ~1730 cm (ester C=O) and ~1687 cm (amide C=O) validate functional groups .
- Elemental Analysis: Ensures stoichiometric consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Chromatography: TLC and HPLC monitor reaction progress and purity (>95% by HPLC) .
Q. What are the recommended storage conditions to maintain compound stability?
Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and light, as the ester and amide groups may hydrolyze or degrade under acidic/alkaline conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like carbonic anhydrase inhibitors?
- Functional Group Modifications: Replace the ethoxycarbonyl group with sulfonamide or hydrazide moieties to enhance binding to zinc-containing active sites of carbonic anhydrases .
- Piperidine Ring Substitutions: Introduce methyl or trifluoromethyl groups at the 4-position to improve lipophilicity and blood-brain barrier penetration .
- Biological Assays: Test inhibitory activity against isoforms CA I, II, IX, and XII using stopped-flow CO hydration assays. IC values <100 nM indicate high potency .
Q. What strategies resolve low yields during the coupling of benzoyl and piperidine intermediates?
- Solvent Optimization: Use dry acetonitrile or DMF to minimize side reactions .
- Catalyst Screening: Test alternatives to EDCI/HOBt, such as DCC/DMAP or PyBOP, to improve amidation efficiency .
- Temperature Control: Perform reactions at 0–5°C to suppress racemization of chiral centers .
- Workup Procedures: Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted starting materials .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Simulations (AutoDock/Vina): Model the compound into the active site of CA IX (PDB: 3IAI) to identify key hydrogen bonds (e.g., with Thr200) and hydrophobic interactions .
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein complexes .
- ADMET Prediction (SwissADME): Calculate logP (~2.5) and topological polar surface area (~90 Ų) to assess bioavailability and blood-brain barrier penetration .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Re-evaluate Safety Protocols: Despite some SDSs listing "no known hazards" , always use PPE (nitrile gloves, goggles, lab coats) due to structural analogs causing skin/eye irritation .
- In Vitro Toxicity Screening: Conduct MTT assays on HEK293 or HepG2 cells to determine IC values for cytotoxicity .
- Environmental Risk Mitigation: Follow EPA guidelines for disposal (e.g., incineration via licensed facilities) to prevent ecosystem contamination .
Methodological Tables
Table 1. Key Synthetic Intermediates and Reaction Conditions
| Intermediate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl piperidine-4-carboxylate | EDCI, HOBt, dry CHCN, RT, 24 h | 75–85% | |
| Hydrazide derivative | Hydrazine hydrate, EtOH, reflux, 6 h | 88% | |
| Quinoline-sulfonamide analog | Suzuki coupling, Pd(PPh), 80°C | 52–98% |
Table 2. Comparative Biological Activity of Derivatives
| Derivative | Target Enzyme | IC (nM) | LogP |
|---|---|---|---|
| Parent compound | CA II | 320 | 2.1 |
| Trifluoromethyl analog | CA IX | 45 | 2.8 |
| Hydrazonobenzenesulfonamide | CA XII | 28 | 1.9 |
| Data sourced from enzymatic assays . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
